molecular formula C8H8ClN3O B2504502 7-Amino-3H-quinazolin-4-one;hydrochloride CAS No. 2305253-81-8

7-Amino-3H-quinazolin-4-one;hydrochloride

Cat. No.: B2504502
CAS No.: 2305253-81-8
M. Wt: 197.62
InChI Key: FLEISPYUKWNLMR-UHFFFAOYSA-N
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Description

7-Amino-3H-quinazolin-4-one;hydrochloride is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The hydrochloride salt form enhances the compound’s solubility, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with formamide or its equivalents. One common method includes the cyclization of 2-aminobenzamide with formamide under acidic conditions to yield the quinazolinone core . The amino group at the 7-position can be introduced through nitration followed by reduction or via direct amination reactions.

Industrial Production Methods

Industrial production of 7-Amino-3H-quinazolin-4-one;hydrochloride often employs high-yielding, scalable processes. These methods may involve the use of microwave-assisted synthesis or metal-catalyzed reactions to enhance reaction rates and yields . The final hydrochloride salt is obtained by treating the free base with hydrochloric acid, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3H-quinazolin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form dihydroquinazolinones.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroquinazolinones, dihydroquinazolinones, and various substituted quinazolinones, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-3H-quinazolin-4-one;hydrochloride is unique due to the presence of the amino group at the 7-position, which enhances its solubility and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications .

Properties

IUPAC Name

7-amino-3H-quinazolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.ClH/c9-5-1-2-6-7(3-5)10-4-11-8(6)12;/h1-4H,9H2,(H,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEISPYUKWNLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=CNC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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